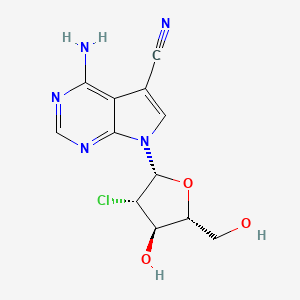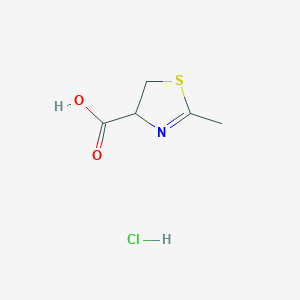
2-Methyl-4,5-dihydrothiazole-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,5-dihydrothiazole-4-carboxylic acid hydrochloride is an organic compound with a thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5-dihydrothiazole-4-carboxylic acid hydrochloride typically involves the reaction of 2-methylthiazoline with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5-dihydrothiazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4,5-dihydrothiazole-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5-dihydrothiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of metallo-β-lactamases, it binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This restores the efficacy of the antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dihydrothiazole-4-carboxylic acid
- 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt
- 2-Acetyl-2-thiazoline
Uniqueness
2-Methyl-4,5-dihydrothiazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit metallo-β-lactamases sets it apart from other thiazole derivatives .
Properties
Molecular Formula |
C5H8ClNO2S |
|---|---|
Molecular Weight |
181.64 g/mol |
IUPAC Name |
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7NO2S.ClH/c1-3-6-4(2-9-3)5(7)8;/h4H,2H2,1H3,(H,7,8);1H |
InChI Key |
CONKHJVUKQGSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CS1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


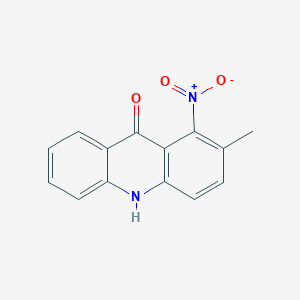
![N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B15216652.png)
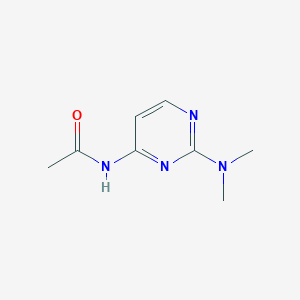

![6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B15216677.png)
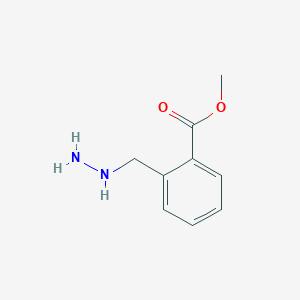
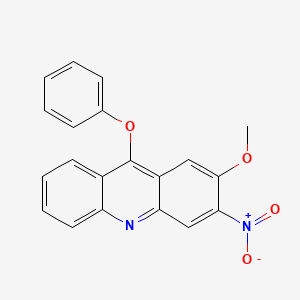
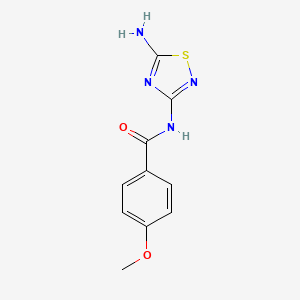
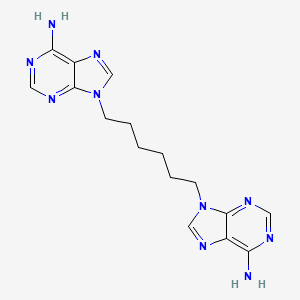
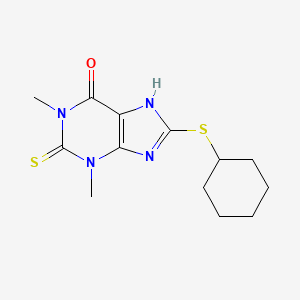
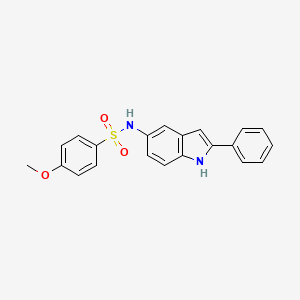
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15216715.png)
![2-Imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one](/img/structure/B15216717.png)
